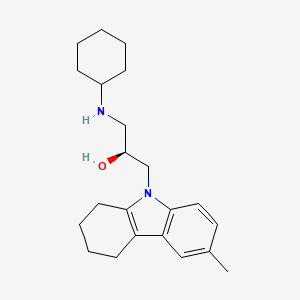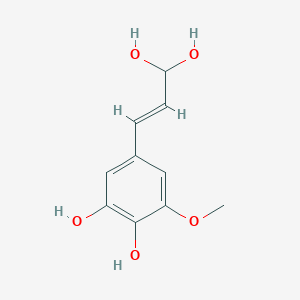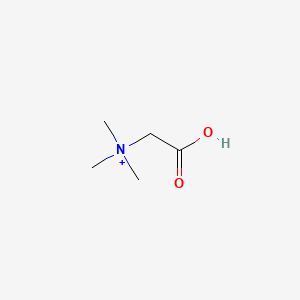![molecular formula C9H9N2S+ B10759234 Benzo[B]thiophene-2-carboxamidine](/img/structure/B10759234.png)
Benzo[B]thiophene-2-carboxamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene derivatives typically involves the formation of the thiophene ring through various methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production methods for benzo[b]thiophene derivatives often involve the use of metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur (S8) or potassium ethyl xanthate (EtOCS2K) . These methods are efficient and provide good yields of the desired thiophene derivatives.
Chemical Reactions Analysis
Types of Reactions
Benzo[B]Thiophene-2-Carboxamidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .
Scientific Research Applications
Benzo[B]Thiophene-2-Carboxamidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of benzo[B]Thiophene-2-Carboxamidine involves its interaction with specific molecular targets. For example, as a STING agonist, the compound binds to the STING protein, triggering the IRF and NF-κB pathways. This leads to the production of type I interferons and proinflammatory cytokines, which prime the innate immune responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzo[B]Thiophene-2-Carboxamidine include:
Benzo[b]thiophene-2-carboxamide: Known for its STING-agonistic activity.
2,3,5-trisubstituted thiophenes: These compounds have various applications in medicinal chemistry and material science.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with molecular targets like STING.
Properties
Molecular Formula |
C9H9N2S+ |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
[amino(1-benzothiophen-2-yl)methylidene]azanium |
InChI |
InChI=1S/C9H8N2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H3,10,11)/p+1 |
InChI Key |
JZWDLUGQTRKBNA-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=[NH2+])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(Z)-Amino(imino)methyl]-N-[3-(cyclopentyloxy)phenyl]-2-naphthamide](/img/structure/B10759152.png)
![5-(2,3-Dichlorophenyl)-N-(Pyridin-4-Ylmethyl)-3-Thiocyanatopyrazolo[1,5-A]pyrimidin-7-Amine](/img/structure/B10759155.png)

![7-Amino-2-Tert-Butyl-4-(4-Pyrimidin-2-Ylpiperazin-1-Yl)pyrido[2,3-D]pyrimidine-6-Carboxamide](/img/structure/B10759164.png)
![4-tert-butyl-N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide](/img/structure/B10759177.png)

![[24-[9-Acetyloxy-7-[2-(dimethylamino)propanoyloxy]-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] 2-(dimethylamino)-3-methoxypropanoate](/img/structure/B10759196.png)
![(2r)-4-[(8r)-8-Methyl-2-(Trifluoromethyl)-5,6-Dihydro[1,2,4]triazolo[1,5-A]pyrazin-7(8h)-Yl]-4-Oxo-1-(2,4,5-Trifluorophenyl)butan-2-Amine](/img/structure/B10759199.png)
![3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-D]pyrimidin-3-YL)phenol](/img/structure/B10759205.png)
![2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-6-isobutoxybenzenolate](/img/structure/B10759211.png)

![3-bromo-N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide](/img/structure/B10759228.png)

![3,3'-[3,5-Difluoro-4-methyl-2,6-pyridylenebis(oxy)]-bis(benzenecarboximidamide)](/img/structure/B10759233.png)
